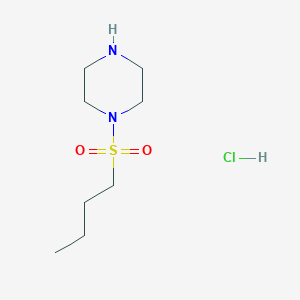

1-(Butylsulfonyl)piperazine hydrochloride

Description

Historical Context of Piperazine (B1678402) Derivatives in Chemical Science

The history of piperazine in science began with its name, derived from its chemical similarity to piperidine, a component of piperine (B192125) from the black pepper plant (Piper nigrum). wikipedia.orgchemeurope.com However, piperazines are not naturally derived from this plant genus. wikipedia.org The six-membered ring containing two nitrogen atoms at opposite positions was first introduced into medicine around the turn of the 20th century for the treatment of gout, owing to its ability to dissolve uric acid. chemeurope.comresearchgate.net

A significant milestone in the application of piperazine occurred in 1953 when it was introduced as an anthelmintic agent to treat worm infections. chemeurope.comtaylorandfrancis.com This application in both human and veterinary medicine became widespread for over half a century. researchgate.net Beyond its use as a primary therapeutic agent, the piperazine moiety became recognized as a vital structural component in drug design. researchgate.net Its versatile structure, with two nitrogen atoms, allows for easy modification and the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of molecules. nih.gov

This structural adaptability has led to the incorporation of the piperazine ring into a multitude of successful drugs across numerous therapeutic areas. wikipedia.org Many notable pharmaceuticals for central nervous system disorders, such as antipsychotic, antidepressant, and anxiolytic drugs, feature a piperazine core. researchgate.netnih.gov The prevalence of this scaffold in medicinal chemistry is due to the favorable properties it often imparts, including improved water solubility and oral bioavailability, which are critical for a drug candidate's success. nih.govnih.gov

Significance of the Sulfonyl Moiety in Piperazine-Based Scaffolds

The incorporation of a sulfonyl group (-SO2-) into a piperazine scaffold creates a class of compounds known as sulfonylpiperazines or piperazine sulfonamides. This functional group significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. ontosight.ai The sulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, contributing to the polarity and reactivity of the compound. ontosight.ai

The sulfonamide group, in particular, is a well-established pharmacophore in drug discovery. ontosight.ai Its presence is associated with a wide range of biological activities, including antimicrobial and anticancer effects. ontosight.ai For instance, the sulfonamide group is known for its role in the inhibition of critical enzymes like carbonic anhydrase. ontosight.ai

In the context of piperazine-based structures, the sulfonyl moiety can modulate properties such as solubility and lipophilicity, which are crucial for a molecule's pharmacokinetic profile. ontosight.ai Researchers have explored sulfonyl piperazine derivatives for a variety of therapeutic targets. Studies have shown their potential as inhibitors of enzymes such as LpxH, which is involved in lipid A biosynthesis in bacteria, and dipeptidyl peptidase-4 (DPP-4), a target in diabetes management. nih.govmdpi.com The sulfonyl group can also play a role in the molecule's ability to chelate metal ions within an enzyme's active site, potentially enhancing inhibitory potency. nih.gov Furthermore, chrysin-based sulfonylpiperazines have been synthesized and investigated for their antioxidant and cytotoxic activities, demonstrating the broad utility of this chemical combination. nih.gov

Current Research Landscape Pertaining to 1-(Butylsulfonyl)piperazine (B1612618) Hydrochloride and its Analogs

While specific research on 1-(Butylsulfonyl)piperazine hydrochloride (CAS Number: 1581213-05-9) is not extensively detailed in publicly available literature, the broader class of sulfonylpiperazine analogs is an active area of investigation. chembk.com The research focus is often on synthesizing libraries of related compounds and evaluating them for specific biological activities through structure-activity relationship (SAR) studies. These studies are crucial for identifying the chemical features responsible for a compound's potency and selectivity. nih.gov

One notable area of research involves the investigation of sulfonylpiperazine analogs as negative allosteric modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are implicated in a variety of neurological disorders, making them important therapeutic targets. In one such study, a series of sulfonylpiperazine analogs were synthesized and tested for their effects on human α4β2 and α3β4 nAChRs. The SAR study revealed that modifications to different parts of the molecule had significant effects on potency and selectivity. nih.gov

For example, the study explored how changing the substituent on the phenylsulfonyl part of the molecule impacted its inhibitory activity. The data below summarizes the findings for a selection of these analogs, highlighting the importance of substituent type and position.

| Compound | Modification on Phenylsulfonyl Ring | IC₅₀ on Hα4β2 nAChRs (µM) | IC₅₀ on Hα3β4 nAChRs (µM) | Reference |

|---|---|---|---|---|

| Lead Compound | Unsubstituted Phenyl | 9.3 | 9.0 | nih.gov |

| Analog 14 | para-Fluoro | No significant change | No significant change | nih.gov |

| Analog 16 | ortho-Fluoro | - | - | nih.gov |

The study concluded that the position of a fluorine substituent on the phenylsulfonyl ring significantly affects selectivity for the Hα4β2 nAChR subtype. nih.gov Such research contributes to a deeper understanding of the pharmacophore of sulfonylpiperazine compounds and aids in the development of more selective molecules for studying nAChR-related diseases. nih.gov The synthesis of these and other analogs typically involves established chemical routes, such as the reaction of a piperazine derivative with a substituted benzenesulfonyl chloride. nih.govnih.gov These ongoing investigations underscore the continued interest in sulfonylpiperazines as a promising scaffold for discovering new biologically active agents.

Synthetic Methodologies for this compound

The synthesis of this compound is a multi-step process that involves the strategic introduction of a butylsulfonyl group onto the piperazine core, followed by the formation and isolation of the corresponding hydrochloride salt. The efficiency and purity of the final product are highly dependent on the chosen synthetic route and the optimization of reaction conditions. This article explores various synthetic methodologies, including strategies for functionalizing the piperazine ring, the formation of the hydrochloride salt, and the application of green chemistry principles to create a more sustainable synthetic process.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H19ClN2O2S |

|---|---|

Molecular Weight |

242.77 g/mol |

IUPAC Name |

1-butylsulfonylpiperazine;hydrochloride |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-2-3-8-13(11,12)10-6-4-9-5-7-10;/h9H,2-8H2,1H3;1H |

InChI Key |

UPZBNRPULAFRSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)N1CCNCC1.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 Butylsulfonyl Piperazine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis of Protons

Proton (¹H) NMR spectroscopy of 1-(Butylsulfonyl)piperazine (B1612618) hydrochloride is anticipated to reveal distinct signals corresponding to the protons of the butyl group and the piperazine (B1678402) ring. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonyl group and the protonated piperazine nitrogen.

The expected ¹H NMR spectral data would feature a triplet for the terminal methyl (CH₃) protons of the butyl group at approximately 0.9 ppm. The two methylene (CH₂) groups of the butyl chain adjacent to the methyl group would likely appear as a multiplet around 1.4-1.7 ppm. The methylene group directly attached to the sulfonyl group is expected to be deshielded, resonating further downfield as a triplet around 3.0-3.2 ppm.

The piperazine ring protons typically exhibit complex splitting patterns. Due to the hydrochloride salt form, the amine protons will be exchanging, and their signals might be broad. The four protons on the carbons adjacent to the sulfonyl-substituted nitrogen are expected to be deshielded and appear as a multiplet around 3.3-3.5 ppm. The four protons on the carbons adjacent to the protonated nitrogen would likely resonate at a slightly different chemical shift, also as a multiplet, in a similar region. The presence of the hydrochloride salt can lead to signal broadening for the protons on the piperazine ring.

Predicted ¹H NMR Chemical Shifts for 1-(Butylsulfonyl)piperazine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂CH₂CH₃ | ~1.4-1.7 | Multiplet |

| SO₂-CH₂ | ~3.0-3.2 | Triplet |

| Piperazine-CH₂ (adjacent to SO₂) | ~3.3-3.5 | Multiplet |

| Piperazine-CH₂ (adjacent to NH₂⁺) | ~3.3-3.5 | Multiplet |

¹³C NMR Spectral Analysis of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The butyl group carbons would appear in the aliphatic region of the spectrum. The terminal methyl carbon (CH₃) is predicted to resonate at approximately 13-14 ppm. The adjacent methylene carbons (CH₂) would be found at around 20-30 ppm, with the carbon alpha to the sulfonyl group being the most deshielded of the butyl chain at approximately 50-55 ppm.

The piperazine ring carbons will have their signals shifted due to the influence of the sulfonyl group and the protonated nitrogen. The two equivalent carbons bonded to the sulfonyl-substituted nitrogen are expected to be in the range of 45-50 ppm. The two equivalent carbons adjacent to the protonated nitrogen would likely appear at a similar chemical shift, potentially slightly downfield due to the positive charge.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Butyl-CH₃ | ~13-14 |

| Butyl-CH₂CH₂CH₃ | ~20-30 |

| SO₂-CH₂ | ~50-55 |

| Piperazine-C (adjacent to SO₂) | ~45-50 |

| Piperazine-C (adjacent to NH₂⁺) | ~45-50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. For this compound, this technique would be used to confirm the molecular weight of the free base after separation and ionization. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₈N₂O₂S) would be observed at an m/z corresponding to its molecular weight plus the mass of a proton (approximately 207.12).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For 1-(Butylsulfonyl)piperazine, HRMS would confirm the exact mass of the [M+H]⁺ ion, allowing for the unambiguous determination of its molecular formula, C₈H₁₉N₂O₂S⁺. This high degree of accuracy helps to distinguish the compound from other molecules with the same nominal mass. Common fragmentation patterns for N-sulfonylpiperazines often involve cleavage of the C-S bond and fragmentation of the piperazine ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include the strong asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibrations of the protonated amine in the piperazine ring would appear as a broad band in the range of 3200-2800 cm⁻¹. C-H stretching vibrations from the butyl and piperazine methylene groups would be observed in the 3000-2850 cm⁻¹ region. Additionally, C-N stretching and various bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 3200-2800 | Broad, Strong |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium to Strong |

| S=O Asymmetric Stretch | 1350-1300 | Strong |

| S=O Symmetric Stretch | 1160-1120 | Strong |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₈H₁₉ClN₂O₂S, the theoretical elemental composition is calculated based on its atomic constituents and molecular weight (242.77 g/mol ) chemicalbook.com. This theoretical data serves as a benchmark against which experimental results are compared to confirm the stoichiometry of the compound.

The analysis involves the combustion of the sample under controlled conditions to convert the elements into simple gaseous compounds, which are then quantitatively measured. The expected weight percentages for each element in this compound are presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 39.58% |

| Hydrogen | H | 1.01 | 19 | 19.19 | 7.90% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.60% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.54% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.18% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.21% |

Experimental determination of these elemental percentages is crucial for confirming the identity and purity of a synthesized batch of this compound. Significant deviation from these theoretical values would indicate the presence of impurities or an incorrect molecular structure.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds by separating the main component from any impurities, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for such analyses of piperazine derivatives.

While specific, validated methods for this compound are not widely published, representative methods for related piperazine compounds can be adapted and validated. These methods typically involve a stationary phase, a mobile phase, and a detector to identify and quantify the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

For the analysis of piperazine derivatives, reverse-phase HPLC is a common approach. A non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A patent for the detection of a related compound, 1-(2, 3-dichlorophenyl) piperazine hydrochloride, outlines a method using an octadecylsilane bonded silica gel column with a gradient elution of acetonitrile (B52724) and a phosphate buffer, with detection at 254 nm google.com.

Gas Chromatography (GC)

Gas chromatography is another valuable tool for purity assessment, particularly for volatile and thermally stable compounds. A study on the determination of piperazine and its substituted derivatives utilized a DB-17 (50%-Phenyl)-methylpolysiloxane capillary column with a flame ionization detector (FID) . The method was validated for precision, specificity, linearity, and accuracy .

The table below outlines a hypothetical set of starting parameters for the purity assessment of this compound, based on established methods for similar compounds. These parameters would require optimization and validation for this specific analyte.

| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilane) | DB-17 (50%-Phenyl)-methylpolysiloxane |

| Mobile Phase/Carrier Gas | Acetonitrile/Phosphate Buffer Gradient | Helium |

| Detector | UV-Vis (e.g., 254 nm) | FID (Flame Ionization Detector) |

| Temperature | Ambient or controlled (e.g., 30°C) | Temperature programmed oven |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

Validation of such chromatographic methods would involve assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the purity assessment.

Chemical Reactivity and Derivatization Pathways of 1 Butylsulfonyl Piperazine Hydrochloride

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring of 1-(butylsulfonyl)piperazine (B1612618) hydrochloride possesses two nitrogen atoms, one of which is a secondary amine and the other a sulfonamide. This structural arrangement leads to differential reactivity at each nitrogen center.

Electrophilic substitution on the nitrogen atoms of piperazine derivatives is a less common reaction pathway compared to nucleophilic reactions. The lone pair of electrons on the secondary amine nitrogen (N-4) makes it inherently nucleophilic. For an electrophilic substitution to occur on this nitrogen, it would typically require prior activation or reaction with an unusual electrophile.

The nitrogen atom of the sulfonamide group (N-1) is significantly less nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The lone pair on this nitrogen is delocalized towards the sulfonyl group, reducing its availability for reaction with electrophiles. While electrophilic attack on sulfonamide nitrogens is not a standard reaction, under certain conditions, such as in the presence of very strong electrophiles or in specific intramolecular rearrangements, reactions at this site could theoretically be induced. However, in the context of typical synthetic transformations, the N-1 nitrogen is generally considered unreactive towards electrophiles.

The secondary amine at the N-4 position of the piperazine ring is a primary site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents. Common nucleophilic reactions at this position include N-alkylation and N-acylation.

N-Alkylation: The secondary amine can readily react with alkyl halides, such as alkyl bromides or iodides, in the presence of a base to yield N-alkylated products. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions. Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or dimethylformamide are often employed. For instance, the reaction of a monosubstituted piperazine with an alkyl halide can proceed to give the corresponding N,N'-disubstituted piperazine. To achieve monoalkylation, strategies such as using a large excess of the piperazine starting material or employing protecting groups are often necessary.

N-Acylation: The secondary amine also undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. N-acylation is a common strategy in medicinal chemistry to introduce a variety of functional groups and explore their impact on biological activity. The resulting amide bond is generally stable.

Table 1: Examples of Nucleophilic Reactions on the Secondary Amine of Piperazine Derivatives

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 1-(Arylsulfonyl)piperazine | Alkyl bromide, K2CO3 | Acetonitrile, reflux | 1-(Arylsulfonyl)-4-alkylpiperazine |

| 1-(Arylsulfonyl)piperazine | Acyl chloride, Et3N | Dichloromethane, 0 °C to rt | 1-(Arylsulfonyl)-4-acylpiperazine |

Transformations Involving the Sulfonyl Group

The sulfonamide linkage in 1-(butylsulfonyl)piperazine is generally stable under many reaction conditions. However, transformations involving the sulfonyl group can be achieved under specific circumstances.

Cleavage of the sulfur-nitrogen bond in sulfonamides typically requires harsh conditions, such as strong reducing agents or treatment with concentrated acids at high temperatures. For example, reductive cleavage can sometimes be accomplished using reagents like sodium in liquid ammonia (B1221849) or lithium aluminum hydride, although the success of such reactions can be substrate-dependent.

The butyl group attached to the sulfonyl moiety is generally unreactive. Transformations of the butyl chain would likely require harsh radical conditions that could also affect other parts of the molecule.

Stability and Reactivity under Varying pH Conditions

The stability of 1-(butylsulfonyl)piperazine hydrochloride is influenced by the pH of the solution. As a hydrochloride salt, it is expected to be readily soluble and stable in acidic to neutral aqueous solutions.

Under strongly acidic or basic conditions, the sulfonamide bond may be susceptible to hydrolysis. The rate of hydrolysis is generally slow but can be accelerated at extreme pH values and elevated temperatures. nih.govdoaj.orgresearchgate.netresearchgate.net

Acidic Conditions: In strong acid, the secondary amine will be protonated, which may offer some protection against degradation. However, prolonged exposure to strong acid and heat can lead to hydrolysis of the sulfonamide bond.

Basic Conditions: In strongly basic solutions, the secondary amine will be deprotonated. While the sulfonamide bond is relatively resistant to base-catalyzed hydrolysis, degradation can occur over time, especially at higher temperatures. nih.govdoaj.orgresearchgate.netresearchgate.net

The specific kinetics of degradation for this compound would require experimental investigation, but the general stability of sulfonamides suggests it is a relatively robust compound under typical physiological and storage conditions. nih.gov

Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Modifying the butyl chain of the sulfonyl group allows for the investigation of how the size, shape, and lipophilicity of this substituent affect the biological activity of the molecule. A general synthetic route to such analogs involves the reaction of piperazine with various alkanesulfonyl chlorides. By starting with piperazine or a mono-protected piperazine, a library of analogs with different alkylsulfonyl groups can be generated.

For example, reacting piperazine with ethanesulfonyl chloride, propanesulfonyl chloride, or pentanesulfonyl chloride would yield analogs with shorter and longer alkyl chains, respectively. Branched alkyl chains, such as isobutyl or sec-butyl, could also be introduced to probe the effects of steric bulk. Furthermore, functional groups could be incorporated into the alkyl chain, although this would require more complex starting materials for the sulfonyl chlorides.

Table 2: Hypothetical Analogs with Modified Alkyl Chains and Their Potential Impact on Properties

| Alkyl Group | Potential Change in Properties | Rationale |

|---|---|---|

| Ethyl | Increased hydrophilicity, potentially altered binding affinity | Shorter alkyl chain reduces lipophilicity. |

| Hexyl | Increased lipophilicity, potentially enhanced membrane permeability | Longer alkyl chain increases lipophilicity. |

| Isobutyl | Introduction of steric bulk, may influence receptor binding | Branched chain alters the shape of the molecule. |

| Cyclopropylmethyl | Introduction of rigidity and a different spatial arrangement | Cyclopropyl group introduces conformational constraint. |

Systematic modifications of the butyl chain, followed by biological evaluation, would provide valuable insights into the SAR for this class of compounds and guide the design of more potent and selective molecules.

Substitutions on the Piperazine Ring Framework

The chemical reactivity of this compound is primarily centered on the secondary amine within the piperazine ring. The presence of the electron-withdrawing butylsulfonyl group at one nitrogen atom significantly influences the nucleophilicity of the second nitrogen, yet it remains available for a variety of substitution reactions. These derivatization pathways are crucial for the synthesis of a wide range of functionalized molecules. nih.gov The hydrochloride salt form implies that the secondary amine is protonated; therefore, deprotonation with a suitable base is typically the initial step in these synthetic transformations to liberate the free, nucleophilic amine. nih.gov

Common substitutions on the piperazine ring framework of 1-(butylsulfonyl)piperazine involve N-alkylation, N-arylation, N-acylation, and reductive amination.

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. mdpi.com This reaction typically proceeds via nucleophilic substitution, where the secondary amine of 1-(butylsulfonyl)piperazine attacks an alkyl halide (e.g., alkyl chloride or bromide) or an alkyl sulfonate. mdpi.comresearchgate.net The reaction is generally carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.netresearchgate.net The choice of solvent and temperature can influence the reaction rate and yield. For instance, refluxing in a solvent like acetonitrile is a common practice. researchgate.net Protecting group strategies, such as using a tert-butoxycarbonyl (Boc) group, are often employed for selective mono-alkylation of piperazine itself, but in the case of 1-(butylsulfonyl)piperazine, the sulfonyl group already serves as a permanent "protecting" group, directing alkylation to the other nitrogen. researchgate.net

N-Arylation

The introduction of an aryl group at the secondary nitrogen atom is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.org This method allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide (e.g., aryl bromide or chloride). The reaction requires a palladium or copper catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. researchgate.net This pathway is versatile, enabling the synthesis of a diverse array of N-aryl piperazine derivatives. academie-sciences.frresearchgate.net Aerobic conditions have also been explored for palladium-catalyzed amination of aryl chlorides, providing an efficient route to these structures. organic-chemistry.org

N-Acylation

N-acylation involves the reaction of the secondary amine of 1-(butylsulfonyl)piperazine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. google.combeilstein-journals.org This reaction is often performed in the presence of a base like pyridine (B92270) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. google.com The reaction conditions are generally mild, often proceeding at room temperature or slightly elevated temperatures. beilstein-journals.org This method is a straightforward way to introduce a variety of carbonyl-containing moieties onto the piperazine ring. colab.ws

Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful two-step, one-pot method for N-alkylation. organic-chemistry.org It involves the initial reaction of the secondary amine of 1-(butylsulfonyl)piperazine with a ketone or an aldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent to yield the N-alkylated product. orgsyn.org Common reducing agents include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.orgreddit.com This method is highly versatile and avoids the direct use of reactive alkyl halides. researchgate.netnih.gov

Table 1: Summary of Substitution Reactions on the Piperazine Ring

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | N-Alkyl-1-(butylsulfonyl)piperazine |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base | N-Aryl-1-(butylsulfonyl)piperazine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride, Base (e.g., Pyridine, DIPEA) | N-Acyl-1-(butylsulfonyl)piperazine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-1-(butylsulfonyl)piperazine |

Potential for Coordination Chemistry with Metal Ions

Piperazine and its derivatives are well-recognized as effective ligands in coordination chemistry due to the presence of two nitrogen donor atoms. rsc.orgambeed.com These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center to form coordinate bonds. In 1-(butylsulfonyl)piperazine, both the secondary amine nitrogen and the nitrogen atom attached to the sulfonyl group could potentially participate in coordination, although the latter's coordination ability is reduced by the electron-withdrawing effect of the sulfonyl group. The piperazine ring can act as a bidentate ligand, bridging two metal centers, or as a monodentate ligand through one of its nitrogen atoms. biointerfaceresearch.com

The flexibility of the six-membered piperazine ring allows it to adopt various conformations, such as the stable chair conformation, which can influence the geometry of the resulting metal complexes. biointerfaceresearch.com Piperazine-based ligands have been shown to form stable complexes with a variety of transition metal ions, including but not limited to cobalt (Co), copper (Cu), zinc (Zn), palladium (Pd), platinum (Pt), and silver (Ag). biointerfaceresearch.comnih.govrdd.edu.iqnih.gov

The synthesis of these metal complexes generally involves reacting the piperazine derivative with a metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salts) in a suitable solvent, such as methanol, ethanol, or acetonitrile. biointerfaceresearch.comrdd.edu.iq The resulting complexes can exhibit diverse structural geometries, including octahedral, square planar, or square pyramidal, depending on the metal ion's coordination number and the stoichiometry of the ligand. rdd.edu.iq

Table 2: Potential Metal Ion Coordination with Piperazine Ligands

| Metal Ion | Potential Coordination Geometry | Example of Complex Type |

|---|---|---|

| Cobalt (II) | Octahedral | [Co(L)₂(H₂O)₂] |

| Copper (II) | Square Pyramidal, Octahedral | [Cu(L)₂(X)₂] |

| Zinc (II) | Tetrahedral, Octahedral | [Zn(L)Cl₂] |

| Palladium (II) | Square Planar | [Pd(L)₂Cl₂] |

| Silver (I) | Linear, Trigonal Planar | [Ag(L)₂]⁺ |

Note: 'L' represents a generic piperazine-based ligand.

Computational and Theoretical Investigations of 1 Butylsulfonyl Piperazine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It provides a balance between accuracy and computational cost, making it a popular choice for studying pharmaceutical compounds. researchgate.netjddtonline.info DFT calculations can determine the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and the distribution of electron density. researchgate.netnih.gov

In studies of aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to investigate their optimized structures and electronic characteristics. researchgate.netjddtonline.info These analyses reveal how electron density is distributed across the molecule. For instance, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can identify the positive and negative centers of a molecule. researchgate.netjddtonline.info In related sulfonyl piperazine compounds, regions of negative electrostatic potential are typically localized around the electronegative oxygen atoms of the sulfonyl group, while positive potentials are found near the hydrogen atoms. researchgate.netjddtonline.info This information is crucial for understanding how the molecule might interact with biological macromolecules.

Table 1: Representative Optimized Geometric Parameters based on DFT Calculations for a Sulfonyl Piperazine Moiety

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | S-O | ~1.45 |

| S-N (piperazine) | ~1.65 | |

| S-C (sulfonyl) | ~1.78 | |

| C-N (piperazine) | ~1.47 | |

| **Bond Angles (°) ** | O-S-O | ~120 |

| O-S-N | ~108 | |

| C-S-N | ~107 | |

| C-N-C (piperazine) | ~111 |

Note: These values are representative and derived from studies on analogous sulfonyl piperazine structures. Actual values for 1-(butylsulfonyl)piperazine (B1612618) hydrochloride would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. doi.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. nih.govnih.gov Conversely, a large energy gap indicates a "hard," less reactive, and more stable molecule. nih.govdoi.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). doi.org These parameters provide quantitative measures of a molecule's reactivity and are invaluable in drug design for predicting how a molecule might behave in a biological system. scilit.com Studies on various piperazine derivatives have shown that these calculated descriptors correlate well with their observed biological activities. researchgate.netjddtonline.info

Table 2: Representative Quantum Chemical Reactivity Descriptors for a Sulfonyl Piperazine Derivative

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -0.5 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.5 to 6.5 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.5 to -4.5 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.75 to 3.25 |

| Electrophilicity Index | ω | μ²/2η | ~2.0 - 2.5 |

Note: Values are representative based on published data for analogous compounds and serve to illustrate the typical output of such an analysis. researchgate.netjddtonline.infodoi.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.com It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential therapeutic activity. nih.govresearchgate.net

Docking simulations place a ligand into the binding site of a target protein and calculate a score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. biointerfaceresearch.com A more negative binding energy generally indicates a more stable and favorable interaction. The simulation also reveals the specific binding mode, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. doi.org

For example, in a study of a 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, molecular docking against Prostate-specific membrane protein revealed a binding free energy of -6.3 kcal/mol. doi.org The analysis identified key hydrophobic interactions with leucine (B10760876) and histidine residues within the protein's active site, explaining the molecular basis for its affinity. doi.org Such insights are critical for the structure-based design of more potent and selective inhibitors.

Table 3: Representative Molecular Docking Results for a Piperazine Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Prostate-specific membrane protein | 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium | -6.3 | LEU 259, LEU 261 | Alkyl-hydrophobic |

| HIS 552, HIS 553 | Pi-Alkyl hydrophobic |

Source: Data from a study on a related piperazine derivative. doi.org

The piperazine scaffold is a common feature in many clinically used drugs with a wide range of biological activities. tandfonline.comresearchgate.net Computational screening through molecular docking can help identify potential biological targets for new piperazine-containing compounds. By docking a compound like 1-(butylsulfonyl)piperazine hydrochloride against a panel of known drug targets, researchers can generate hypotheses about its potential therapeutic applications.

Studies on various sulfonyl piperazine and piperazine derivatives have identified a multitude of potential targets, including:

Enzymes: Such as topoisomerase IIα (implicated in cancer) nih.gov and LpxH (a target for antibiotics). duke.edu A recent study identified sulfonylpiperazine compounds that interfere with actin-1/profilin dynamics in Plasmodium falciparum, suggesting a novel antimalarial target. nih.gov

Receptors: Including G-protein coupled receptors (GPCRs) like serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are targets for antipsychotic and antidepressant drugs. tandfonline.comresearchgate.net

Ion Channels: For instance, the hERG potassium channel, which is an important target to assess for potential cardiotoxicity. researchgate.net

In-silico Prediction of Biological Activities (e.g., PASS)

Beyond targeting specific proteins, computational tools can predict a broad spectrum of potential biological activities based solely on a molecule's structure. One such widely used tool is PASS (Prediction of Activity Spectra for Substances). nih.govgenexplain.com

PASS analysis compares the structure of a query molecule to a large database of known biologically active substances. youtube.com The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). semanticscholar.org An activity is considered likely if the Pa value is significantly greater than the Pi value. researchgate.net A Pa value greater than 0.7 suggests the compound is very likely to exhibit that activity, while a value between 0.5 and 0.7 indicates a moderate chance. researchgate.net This method is valuable for prioritizing compounds for further experimental testing and for identifying new potential uses for existing molecules (drug repurposing). youtube.com For a novel compound like this compound, PASS prediction could suggest a range of activities to investigate experimentally.

Table 4: Representative Predicted Biological Activity Spectrum (PASS) for a Sulfonyl Piperazine Structure

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| Antibacterial | 0.65 | 0.012 |

| Antifungal | 0.52 | 0.025 |

| Antineoplastic | 0.48 | 0.031 |

| Kinase Inhibitor | 0.45 | 0.044 |

| GPCR Ligand | 0.41 | 0.067 |

| Antiprotozoal (Leishmania) | 0.39 | 0.058 |

| Anthelmintic | 0.35 | 0.071 |

Note: This table is illustrative. The Pa and Pi values are hypothetical but representative of predictions for compounds with similar structural motifs, indicating likely areas for biological investigation. doi.orgsemanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and stability. For this compound, MD simulations can elucidate the preferred three-dimensional structures and the transitions between them, which are critical for its interaction with biological targets.

MD simulations of piperazine derivatives often reveal that the piperazine ring can adopt several conformations, with the chair and boat forms being the most common. The thermodynamically favored chair conformation is typically the most stable. researchgate.net However, the presence of substituents and the surrounding environment, such as a solvent, can influence the conformational equilibrium. jddtonline.info In the case of this compound, the bulky butylsulfonyl group attached to one of the nitrogen atoms, and the protonation of the other nitrogen, are expected to significantly impact the conformational preferences of the piperazine ring.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, which is then filled with a suitable solvent, typically water, to mimic physiological conditions.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Commonly used force fields for organic molecules include AMBER, CHARMM, and GROMOS.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric conditions. This is done in a stepwise manner to ensure the system reaches a stable state.

Production Run: Once equilibrated, the simulation is run for a significant period, typically nanoseconds to microseconds, during which the trajectory of each atom is recorded.

For this compound, one would expect the piperazine ring to exhibit some degree of flexibility, while the butylsulfonyl group would also have rotational freedom around the sulfur-nitrogen bond. The interaction with the chloride counter-ion and surrounding water molecules would also play a crucial role in stabilizing certain conformations through hydrogen bonding and electrostatic interactions.

| Parameter | Typical Value/Method |

|---|---|

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | TIP3P, SPC/E |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair (Equatorial Butylsulfonyl) | 0.0 | ~85% |

| Chair (Axial Butylsulfonyl) | 2.5 | ~10% |

| Twist-Boat | 5.0 | ~5% |

Theoretical Modeling of Synthetic Reaction Pathways

The synthesis of this compound typically involves the reaction of piperazine with butanesulfonyl chloride. Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism, energetics, and factors influencing the reaction's outcome. jddtonline.info

DFT calculations are employed to determine the electronic structure of the reactants, transition states, and products. jddtonline.info A common approach involves using a functional, such as B3LYP, with a suitable basis set, like 6-31G(d,p), to optimize the geometries and calculate the energies of the molecular species involved in the reaction. researchgate.netresearchgate.net

For the synthesis of 1-(butylsulfonyl)piperazine, theoretical modeling can address several key aspects:

Reactivity of Precursors: Molecular Electrostatic Potential (MEP) maps can be generated to identify the nucleophilic and electrophilic sites on piperazine and butanesulfonyl chloride, respectively. researchgate.netresearchgate.net In piperazine, the nitrogen atoms are the nucleophilic centers, while the sulfur atom in butanesulfonyl chloride is the primary electrophilic site.

Reaction Mechanism: The reaction is expected to proceed via a nucleophilic substitution mechanism. DFT calculations can be used to model the transition state of the reaction, where the nitrogen atom of piperazine attacks the sulfur atom of the sulfonyl chloride, leading to the departure of the chloride ion. The activation energy of the reaction can be calculated from the energy difference between the reactants and the transition state.

Selectivity: Since piperazine has two nitrogen atoms, the reaction can potentially lead to mono- and di-substituted products. Theoretical models can help predict the selectivity of the reaction by comparing the activation energies for the first and second sulfonylation steps. The formation of the hydrochloride salt, where one nitrogen is protonated, would likely favor monosubstitution.

Solvent Effects: The reaction is typically carried out in a solvent. Computational models can incorporate the effect of the solvent, either implicitly using a continuum model or explicitly by including solvent molecules in the calculation, to provide a more accurate description of the reaction energetics.

Natural Bond Orbital (NBO) analysis can also be performed to study the charge distribution and the nature of the chemical bonds formed during the reaction. researchgate.netresearchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) can provide further insights into the reactivity of the molecules. researchgate.netresearchgate.net

| Parameter | Typical Method/Basis Set |

|---|---|

| Method | DFT (B3LYP) |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) |

| Solvation Model | PCM, SMD |

| Analysis | MEP, HOMO-LUMO, NBO |

| Reaction Step | Calculated Parameter | Typical Value (kcal/mol) |

|---|---|---|

| First Sulfonylation | Activation Energy | 10-15 |

| First Sulfonylation | Reaction Energy | -20 to -25 |

| Second Sulfonylation | Activation Energy | 15-20 |

| Protonation | Proton Affinity | -220 to -230 |

Exploration of Pharmacological and Biological Mechanisms of Action

Enzyme Inhibition Studies of Sulfonyl Piperazine (B1678402) Scaffolds

Derivatives of the sulfonyl piperazine structure have been shown to inhibit several key enzymes, indicating potential applications in treating a range of diseases, from cancer to glaucoma.

Sulfonyl piperazine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com These enzymes are involved in various physiological processes, and specific isoforms are linked to diseases like cancer and glaucoma. mdpi.comacs.org

Studies on a series of sulfamates incorporating piperazinyl-ureido moieties showed that while the cytosolic hCA I isoform was generally not inhibited effectively, potent inhibition was observed against other key isoforms. nih.gov Specifically, low nanomolar inhibitors were identified for the off-target cytosolic isoform hCA II and the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov The inhibition constants (Kᵢ) for these derivatives demonstrated significant potency. nih.gov

Similarly, another study involving chalcone-piperazine derivatives found a good inhibition profile against hCA I and II isoenzymes, with Kᵢ values ranging from 29.6 to 58.4 nM and 38.1 to 69.7 nM, respectively. nih.gov Research on benzenesulfonamides linked to hydroxyimine-tethered piperazine also identified effective inhibitors for all four isoforms, with Kᵢ values in the low nanomolar range for hCA I and II, and significant inhibition of the cancer-related hCA IX and XII isoforms. acs.org

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonyl Piperazine Derivatives

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Source |

|---|---|---|---|---|---|

| Piperazinyl-ureido Sulfamates | Not effective | 1.0 - 94.4 nM | 0.91 - 36.9 nM | 1.0 - 84.5 nM | nih.gov |

| Cyclic Sulfonyl Guanidines | >100 μM | >100 μM | 0.57 - 8.4 μM | 0.34 - 9.7 μM | nih.gov |

| Chalcone-Piperazine Derivatives | 29.6 - 58.4 nM | 38.1 - 69.7 nM | Not Specified | Not Specified | nih.gov |

| Hydroxyimine-Tethered Benzenesulfonamides | 3.0 nM (best) | 4.4 nM (best) | 43 nM (best) | 5 nM (best) | acs.org |

| Imide-containing Sulfonamides | 49 to >10000 nM | 2.4 - 4515 nM | 9.7 - 7766 nM | 14 - 316 nM | mdpi.com |

The piperazine scaffold has also been utilized in the development of ligands for cannabinoid receptors. After the CB1 receptor antagonist SR141716 (rimonabant) was identified as a potential modulator of food intake, research into CB1 antagonism grew. nih.gov A study focused on synthesizing several series of derivatives, including sulfonamides, based on a 1-benzhydrylpiperazine (B193184) scaffold to test for CB1 receptor binding affinity. nih.gov These structure-activity relationship (SAR) studies led to the discovery of several novel and potent CB1 antagonists with IC₅₀ values below 100 nM. nih.gov While these compounds were identified as antagonists, some cannabinoid receptor ligands can also act as inverse agonists, which bind to the same receptor but produce an opposite pharmacological response. mdpi.comrealmofcaring.org

The inhibitory action of sulfonyl piperazine scaffolds extends beyond carbonic anhydrases and cannabinoid receptors.

LpxH Inhibition : A small molecule LpxH inhibitor featuring a sulfonyl piperazine scaffold, known as AZ1, was found to have antibiotic activity against certain E. coli strains. nih.gov LpxH is an essential enzyme in the lipid A biosynthesis pathway, which is crucial for the viability of most Gram-negative bacteria. nih.govnih.gov Further SAR studies on this scaffold led to the development of second-generation analogs with enhanced potency and improved antibiotic activity against wild-type K. pneumoniae. nih.govacs.org

α-Amylase Inhibition : Piperazine sulfonamide analogs have been synthesized and evaluated for their ability to inhibit α-amylase, an enzyme relevant to type II diabetes. researchgate.net Several synthesized compounds showed significant inhibitory effects, with IC₅₀ values comparable to the standard drug acarbose. researchgate.net

PARP-1 Inhibition : In silico studies involving molecular docking and dynamics have evaluated piperazine-substituted naphthoquinone derivatives as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target in cancer therapy. acs.org Certain compounds exhibited strong, target-specific binding profiles with significant inhibitory potential predicted by the simulations. acs.org

Antimicrobial Efficacy and Mechanisms

The redesign of the piperazine core with a sulfonyl moiety has been a fruitful strategy in the search for new antimicrobial agents, particularly against multidrug-resistant bacteria. researchgate.netnih.gov

Several studies have demonstrated the efficacy of sulfonyl piperazine derivatives against MRSA, a significant Gram-positive pathogen. researchgate.netnanobioletters.comresearchgate.net In one study, a series of piperazine-citral sulfonyl derivatives were synthesized and tested, with one compound (5c) showing a minimum inhibitory concentration (MIC) of 29 µM. researchgate.netnih.gov Another investigation into piperazine-based phthalimide (B116566) derivatives identified a compound (5e) with an MIC of 45±0.15 µg/ml against MRSA. researchgate.net These compounds have shown potent in vitro biocidal activity against this superbug. nanobioletters.com

Table 2: Antimicrobial Activity of Sulfonyl Piperazine Derivatives Against MRSA

| Derivative Class | Compound | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (ZOI) (mm) | Source |

|---|---|---|---|---|

| Piperazine-Citral Sulfonyl | 5c | 29 µM | 15.08 ± 0.05 | researchgate.netnih.gov |

| Phthalimide-Piperazine Sulfonyl | 5e | 45 ± 0.15 µg/mL | Not Specified | researchgate.net |

| Schiff-based Piperazine | Not Specified | 30 ± 0.45 µg/mL | Not Specified | nanobioletters.com |

The methods by which sulfonyl piperazine compounds exert their antibacterial effects have been investigated through various experimental and computational techniques.

Against Gram-Positive Bacteria (MRSA) : The primary mechanism appears to be the disruption and damage of the bacterial cell membrane. nanobioletters.comresearchgate.net This is supported by scanning electron microscopy (SEM) analysis, which revealed the formation of pores, breaks, and cracks in the MRSA cell surface after treatment. researchgate.net This membrane damage leads to subsequent cellular content leakage and potassium efflux, ultimately causing cell death. researchgate.netnih.govresearchgate.net In silico docking studies have further validated these biocidal properties. researchgate.netnih.gov

Against Gram-Negative Bacteria : For Gram-negative pathogens, a key mechanism is the inhibition of the LpxH enzyme. nih.gov This enzyme is critical for the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that forms the outer membrane of these bacteria. nih.govacs.org Inhibiting LpxH disrupts this essential pathway, leading to bacterial death. acs.org

Anthelmintic Action Mechanisms of Piperazine Derivatives

Piperazine and its derivatives have a long-standing history as effective anthelmintic agents, primarily used to treat infections by parasitic worms such as roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). drugbank.compatsnap.com The core mechanism of action is the paralysis of these parasites, which facilitates their expulsion from the host's body. drugbank.comwikipedia.org

This paralytic effect is achieved through the modulation of neurotransmission in the parasites. patsnap.com Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist in the neuromuscular systems of nematodes. patsnap.compatsnap.com GABA is an inhibitory neurotransmitter in these organisms, and its activation leads to the hyperpolarization of muscle cell membranes by increasing chloride ion influx. patsnap.com This hyperpolarization results in a flaccid paralysis of the worm, causing it to lose its grip on the intestinal wall. drugbank.compatsnap.com The immobilized parasite is then expelled from the host's gastrointestinal tract through normal peristaltic movements. patsnap.compatsnap.com

The selectivity of piperazine derivatives for helminths is attributed to differences in GABA receptor isoforms between the parasites and their vertebrate hosts. wikipedia.org In vertebrates, GABA's primary role is in the central nervous system, whereas in helminths, the targeted GABA receptors are crucial for neuromuscular control. wikipedia.org Some evidence also suggests that piperazine and its derivatives may interfere with the action of acetylcholine (B1216132) at the myoneural junction in parasites, further contributing to the paralytic effect. wikipedia.orgyoutube.com

Receptor Binding Profiling and Functional Assays in vitro

While specific receptor binding data for 1-(butylsulfonyl)piperazine (B1612618) hydrochloride is not extensively documented in publicly available literature, the broader class of sulfonylpiperazine and arylpiperazine derivatives has been studied for their affinity to various receptors, particularly in the context of central nervous system targets. The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

Functional assays, on the other hand, determine the biological response elicited by the compound upon binding to the receptor. These assays can classify a compound as an agonist, antagonist, partial agonist, or inverse agonist. For instance, in antipsychotic drug research, receptor binding profiles are crucial for understanding a drug's mechanism of action and potential side effects. nih.govsemanticscholar.org

The general structure of a piperazine derivative can be modified to target different receptors. For example, arylpiperazines have been shown to bind to serotonin (B10506) receptors, with their affinity influenced by the nature of the aryl group and other substituents. nih.gov The sulfonyl group in sulfonylpiperazine analogs also plays a significant role in determining receptor affinity and selectivity.

Table 1: Representative Receptor Binding Affinities for Different Classes of Piperazine Derivatives (Note: This table presents generalized data for classes of compounds to illustrate the concept and does not represent specific data for 1-(butylsulfonyl)piperazine hydrochloride.)

| Compound Class | Target Receptor(s) | Typical Affinity Range (Ki/IC50) |

| Arylpiperazines | Serotonin (5-HT) Receptors | Nanomolar to Micromolar |

| Sulfonylpiperazines | Glycine (B1666218) Transporter-1 (GlyT-1) | Nanomolar to Micromolar |

| Benzylpiperazines | Dopamine (B1211576) Transporter (DAT) | Nanomolar to Micromolar |

| Phenylpiperazines | Adrenergic Receptors | Nanomolar to Micromolar |

This table is for illustrative purposes only and is based on general findings for the respective compound classes.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For sulfonylpiperazine analogs, SAR studies have provided insights into the key structural features required for their pharmacological effects.

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For piperazine-based ligands, several key pharmacophoric features have been identified:

The Piperazine Ring: The central piperazine ring is a common scaffold in many biologically active compounds. Its basic nitrogen atoms can be crucial for receptor interaction, often forming hydrogen bonds or ionic interactions with amino acid residues in the receptor's binding pocket.

The Sulfonyl Group: In sulfonylpiperazine derivatives, the sulfonamide moiety is a significant feature. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, contributing to the binding affinity.

The N-substituent: The nature of the substituent on the second nitrogen of the piperazine ring is critical for determining the compound's activity and selectivity. In the case of this compound, this is a butyl group. The size, lipophilicity, and flexibility of this alkyl chain can influence how the molecule fits into the binding site of a receptor or enzyme.

Pharmacophore models for sulfonamide-containing compounds often highlight the necessity of hydrogen bond acceptors (from the sulfonyl group) and hydrophobic regions that interact with corresponding pockets in the target protein.

Rational drug design involves creating new molecules with a specific biological activity based on an understanding of the target's structure and the pharmacophoric requirements for binding. For piperazine derivatives, rational design principles have been applied to optimize their properties for various therapeutic targets.

Key principles in the rational design of sulfonylpiperazine analogs include:

Modulation of the Sulfonyl Substituent: Altering the alkyl or aryl group attached to the sulfonyl moiety can fine-tune the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity.

Modification of the Piperazine Core: While the piperazine ring is often maintained as a core scaffold, its conformation and the substitution pattern on its carbon atoms can be modified to improve target engagement.

Introduction of Additional Functional Groups: Adding other functional groups to the molecule can introduce new interaction points with the target, potentially increasing potency or altering the pharmacological profile (e.g., from an agonist to an antagonist).

For example, in the development of inhibitors for the glycine transporter-1 (GlyT-1), a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors were designed and synthesized. nih.gov The optimization of different parts of these molecules led to the identification of potent and selective inhibitors, demonstrating the successful application of rational design principles. nih.gov

Future Research Directions and Advanced Applications

Integration of 1-(Butylsulfonyl)piperazine (B1612618) Hydrochloride into Chemical Biology Tools

The unique structural characteristics of 1-(butylsulfonyl)piperazine hydrochloride make it an attractive candidate for the development of chemical probes to investigate complex biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular context. The butylsulfonyl group can influence the molecule's solubility and cell permeability, while the piperazine (B1678402) ring provides a reactive handle for the attachment of reporter groups such as fluorophores or biotin.

The development of such probes would allow researchers to:

Visualize Target Engagement: By attaching a fluorescent dye, the interaction of the probe with its target protein can be visualized in real-time using advanced microscopy techniques.

Identify Novel Protein Interactions: Biotinylated probes can be used in pull-down assays coupled with mass spectrometry to identify previously unknown protein binding partners, thereby uncovering new biological pathways.

Modulate Protein Function: The core scaffold itself, or derivatives thereof, can be used to inhibit or activate target proteins, providing a powerful tool to dissect their roles in health and disease.

The creation of a library of chemical probes based on the 1-(butylsulfonyl)piperazine scaffold would provide a valuable resource for the broader scientific community to explore a wide range of biological questions.

Development of Novel Methodologies for Derivatization Towards Specific Biological Endpoints

The synthetic tractability of the piperazine ring is a key advantage, allowing for the systematic modification of the this compound scaffold to achieve desired biological activities. Novel synthetic methodologies can be employed to create a diverse range of derivatives with tailored properties.

| Derivatization Strategy | Potential Biological Endpoint |

| Amide Coupling | Introduction of various carboxylic acids to target specific enzyme active sites (e.g., proteases, kinases). |

| Reductive Amination | Attachment of aldehydes or ketones to explore interactions with receptors and ion channels. |

| Click Chemistry | Efficient and specific conjugation to other molecules, including peptides, antibodies, or nanoparticles, for targeted drug delivery. |

| Sulfonamide Modification | Alteration of the butylsulfonyl group to fine-tune physicochemical properties and target interactions. |

For instance, the synthesis of hybrid molecules combining the 1-(butylsulfonyl)piperazine core with other pharmacologically active moieties represents a promising strategy. Such derivatization can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles for a variety of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Exploration of Multi-Target Approaches in Drug Discovery Utilizing the Piperazine Sulfonyl Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. The traditional "one target, one drug" approach may not be sufficient to address the multifaceted nature of these conditions. The piperazine sulfonyl scaffold is well-suited for the development of multi-target drugs, which are single molecules designed to interact with two or more distinct biological targets. nih.gov

The inherent flexibility of the 1-(butylsulfonyl)piperazine structure allows for the incorporation of different pharmacophores that can engage with multiple targets simultaneously. This polypharmacological approach offers several potential advantages:

Enhanced Efficacy: By modulating multiple disease-relevant pathways, multi-target drugs may achieve a greater therapeutic effect than single-target agents. nih.gov

Reduced Risk of Drug Resistance: Targeting multiple pathways can make it more difficult for resistance mechanisms to develop.

Improved Safety Profile: A single multi-target drug could replace a combination of drugs, potentially reducing the risk of drug-drug interactions.

Rational design strategies, guided by structural biology and computational modeling, can be employed to develop this compound derivatives with precisely tailored multi-target activities.

Advanced Computational Methods for Predictive Modeling and Lead Optimization

In modern drug discovery, computational methods play a crucial role in accelerating the identification and optimization of lead compounds. Advanced computational techniques can be applied to the this compound scaffold to predict its biological activity and guide the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish a mathematical relationship between the chemical structure of a series of 1-(butylsulfonyl)piperazine derivatives and their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.

Molecular docking simulations can provide insights into the binding mode of 1-(butylsulfonyl)piperazine derivatives with their target proteins at the atomic level. This information is invaluable for understanding the key interactions that govern binding affinity and selectivity, and for designing new molecules with enhanced potency.

These computational approaches, when integrated with experimental data, can significantly streamline the drug discovery process, reducing the time and cost associated with bringing a new therapeutic to the clinic.

Interdisciplinary Research Collaborations to Uncover New Biological Functions

The full therapeutic potential of this compound and its derivatives can be best realized through collaborative efforts that bring together researchers from diverse scientific disciplines. Interdisciplinary collaborations between chemists, biologists, pharmacologists, and clinicians are essential for a comprehensive understanding of the compound's mechanism of action and its potential applications.

Such collaborations can facilitate:

Target Identification and Validation: Biologists can identify novel biological targets for which 1-(butylsulfonyl)piperazine derivatives may be effective.

Mechanism of Action Studies: Pharmacologists can elucidate the detailed molecular mechanisms by which these compounds exert their therapeutic effects.

Preclinical and Clinical Development: Clinicians can provide valuable insights into the design of clinical trials and the translation of promising compounds into new therapies for patients.

By fostering a collaborative research environment, the scientific community can work together to unlock the full potential of the 1-(butylsulfonyl)piperazine scaffold and accelerate the development of innovative new medicines.

Q & A

Q. What are the recommended methods for synthesizing 1-(Butylsulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclo-condensation reactions. For example, analogous piperazine derivatives are synthesized by reacting piperazine with halogenated or sulfonated reagents under controlled pH and temperature . Optimize conditions by:

- Catalyst Use: Acidic catalysts (e.g., sulfuric acid) enhance reaction rates .

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

- Temperature Control: Maintain 60–80°C to balance reaction speed and byproduct formation .

Post-synthesis, purification via recrystallization or column chromatography is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use orthogonal analytical techniques:

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- Spectroscopy: ¹H/¹³C NMR confirms substitution patterns; IR identifies sulfonyl (-SO₂) stretches .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., theoretical vs. observed m/z) .

Compare results against certified reference standards for validation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as piperazine derivatives may release irritant vapors .

- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Refer to SDS guidelines for emergency procedures .

Q. How can solubility and stability of this compound be assessed under various experimental conditions?

- Methodological Answer:

- Solubility Profiling: Test in solvents (e.g., water, DMSO, ethanol) via gravimetric analysis or UV spectrophotometry .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Adjust pH (2–9) to evaluate hydrolytic stability, particularly at the sulfonyl group .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological data obtained from different in vitro assays involving this compound?

- Methodological Answer:

- Assay Replication: Repeat experiments under standardized conditions (e.g., cell line, incubation time) to isolate variables .

- Orthogonal Assays: Cross-validate using SPR (binding affinity) and functional assays (e.g., cAMP inhibition) .

- Data Normalization: Account for batch-to-batch variability by normalizing to internal controls (e.g., reference agonists/antagonists) .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound using isotopic labeling?

- Methodological Answer:

- Isotope Incorporation: Synthesize deuterated analogs (e.g., ²H-labeled butyl group) via catalytic hydrogenation .

- Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Track isotopic patterns to identify hydroxylation or sulfoxide formation .

- Enzyme Inhibition: Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes involved .

Q. What advanced analytical techniques are required to detect trace impurities in synthesized batches?

- Methodological Answer:

- Ultra-HPLC (UHPLC): Achieve <0.1% impurity detection with sub-2 µm particle columns and tandem MS .

- Chiral Chromatography: Resolve enantiomeric impurities using cellulose-based columns if asymmetric synthesis is employed .

- Elemental Analysis: Quantify residual catalysts (e.g., Pd, Ni) via ICP-MS to ensure compliance with ICH Q3D guidelines .

Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Electronic Effects: The electron-withdrawing sulfonyl group activates the piperazine ring for nucleophilic attack at the N-atom .

- Kinetic Studies: Compare reaction rates with non-sulfonated analogs using stopped-flow techniques; higher electrophilicity typically reduces activation energy .

- Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.